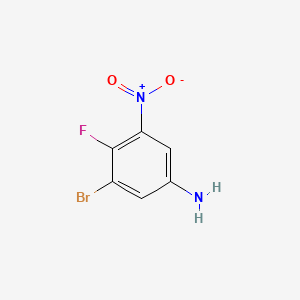

3-Bromo-4-fluoro-5-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluoro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGWFKJMBVQBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735571 | |

| Record name | 3-Bromo-4-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356493-54-3 | |

| Record name | 3-Bromo-4-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Bromo 4 Fluoro 5 Nitroaniline

Precursor Selection and Design for Regioselective Synthesis

The successful synthesis of 3-Bromo-4-fluoro-5-nitroaniline hinges on the logical selection of starting materials and a well-designed reaction sequence. The directing effects of the substituents on the aniline (B41778) ring—the ortho, para-directing amino group and the meta-directing nitro group—are the primary considerations in designing a regioselective synthesis. The order of substituent introduction is therefore critical. Two primary retrosynthetic pathways are considered: bromination of a fluoro-nitroaniline precursor or nitration of a bromo-fluoroaniline precursor.

One viable strategy begins with a precursor that already contains the fluoro and nitro groups in the correct orientation. The ideal precursor for this approach is 3-Fluoro-5-nitroaniline . cymitquimica.com In this molecule, the powerful ortho, para-directing amino group activates the positions ortho to it (positions 2 and 6) and para to it (position 4). The nitro group, being a meta-director, deactivates the ring but directs incoming electrophiles to positions 2, 4, and 6 relative to itself. The fluorine atom also influences regioselectivity.

When considering the electrophilic bromination of 3-Fluoro-5-nitroaniline, the directing effects of the substituents must be carefully analyzed. The amino group strongly directs incoming electrophiles to the ortho and para positions. Given that the target molecule requires bromine at position 3, this precursor presents a significant challenge, as the activating effect of the amine does not favor substitution at this position. Therefore, direct bromination of 3-Fluoro-5-nitroaniline is not the preferred route for synthesizing the target compound.

A more effective approach involves starting with a precursor where halogenation can be more predictably controlled. For instance, starting with 3-fluoroaniline (B1664137) and performing a bromination reaction can yield 4-bromo-3-fluoroaniline. smolecule.com This is because the amino group directs the incoming bromine electrophile to the para position. smolecule.com However, for the target compound, the bromine must be at position 3. A different precursor, 3-bromo-5-fluoroaniline , could also be considered. chembk.com

The alternative and more strategically sound approach involves the nitration of a bromo-fluoroaniline precursor. The selection of the correct bromo-fluoroaniline isomer is paramount. The ideal precursor for this route is 3-Bromo-5-fluoroaniline . chembk.com In this precursor, the amino group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The bromine and fluorine atoms, being halogens, are also ortho, para-directors, albeit deactivating ones.

When nitrating 3-Bromo-5-fluoroaniline, the powerful activating and directing effect of the amino group is dominant. It will direct the incoming nitro group (from the nitronium ion, NO₂⁺) to the positions ortho and para to it. Position 4 is para to the amine and is a potential site for nitration. This would lead to the desired product, This compound , although the numbering convention changes upon introduction of the nitro group to prioritize the substituents. The IUPAC name for the product where the nitro group is para to the amine in this precursor is actually 5-bromo-4-fluoro-2-nitroaniline.

To obtain the target compound, This compound , the starting precursor must be 4-Bromo-3-fluoroaniline . smolecule.com In this case, the amino group at position 1 directs the incoming nitro group to the ortho positions (2 and 6). Position 2 is sterically hindered by the adjacent fluorine atom. Therefore, nitration is directed to position 6. However, this again does not yield the desired isomer.

A more plausible route described in the literature for a similar compound, 4-bromo-3-fluoro-2-nitroaniline, involves the bromination of 3-fluoro-2-nitroaniline (B1304211). This suggests that installing the nitro group first can be a key strategy. For the target compound, This compound , a logical precursor would be 4-fluoro-3-nitroaniline . The amino group in this precursor would direct bromination to the position ortho to it and meta to the nitro group.

| Precursor | Subsequent Reaction | Key Considerations |

| 3-Fluoro-5-nitroaniline | Bromination | Directing effects of the NH₂ group make bromination at the desired C3 position unfavorable. cymitquimica.com |

| 4-Bromo-3-fluoroaniline | Nitration | Nitration is directed by the strong activating NH₂ group to positions ortho and para to it, not leading to the desired isomer. smolecule.com |

| 4-Fluoro-3-nitroaniline | Bromination | The amino group directs the incoming electrophile (bromine) to the position ortho to it (C5), which is also meta to the nitro group, leading to the desired product. |

Directed Bromination Techniques

Achieving the correct regiochemistry during bromination is critical. This is typically accomplished through electrophilic aromatic substitution, where the choice of brominating agent and reaction conditions can influence the outcome.

Electrophilic bromination is the standard method for introducing a bromine atom onto an activated or moderately deactivated aromatic ring. The reaction involves an electrophile, such as Br⁺, attacking the electron-rich aniline ring.

A common and effective reagent for the selective bromination of anilines is N-Bromosuccinimide (NBS) . thieme-connect.com It is considered a mild and selective reagent for the nuclear monobromination of reactive aromatic compounds. thieme-connect.com A documented procedure for the synthesis of 4-bromo-3-fluoro-2-nitro-phenylamine, a structural isomer of the target compound, uses NBS in N,N-dimethylformamide (DMF) at 0°C. In this synthesis, 3-fluoro-2-nitroaniline is treated with one equivalent of NBS to yield the product in high yield (90%). This demonstrates that NBS is a highly effective reagent for the regioselective bromination of substituted fluoro-nitroanilines. The solvent can also play a crucial role, with polar solvents sometimes altering the regioselectivity of the bromination of substituted anilines. lookchem.com

Another common method involves using molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃), although for highly activated rings like anilines, a catalyst may not be necessary. However, controlling the reaction to prevent over-bromination can be challenging.

| Bromination Reagent | Precursor | Conditions | Yield | Reference |

| N-Bromosuccinimide (NBS) | 3-Fluoro-2-nitroaniline | DMF, 0°C to RT | 90% | |

| Bromine (Br₂) | 3-Fluoroaniline | Glacial Acetic Acid | - | smolecule.com |

Nucleophilic bromination is not a direct method for adding a bromine atom to an aniline ring. This type of reaction typically involves the displacement of a leaving group by a bromide nucleophile. Such strategies are generally not employed for the synthesis of this compound from an aniline precursor, as electrophilic pathways are far more direct and efficient.

Controlled Nitration Procedures

When the synthetic strategy involves nitrating a bromo-fluoroaniline precursor, controlling the position of the incoming nitro group is essential. The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction, typically using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). google.com

The primary challenge in nitrating anilines is the high reactivity of the ring, which can lead to multiple nitrations and oxidation of the amino group. google.com To overcome this, the amino group is often protected, typically as an acetanilide (B955). The acetyl group moderates the activating effect of the amine and provides steric bulk, which can help direct the nitration. After the nitration step, the protecting group is removed by hydrolysis to regenerate the amine. google.com

For example, a general procedure involves:

Acetylation: The precursor aniline reacts with acetic anhydride (B1165640) to form the corresponding acetanilide. google.com

Nitration: The acetanilide is then treated with a nitrating agent, such as a mixture of nitric and sulfuric acid, at controlled temperatures. google.com

Deprotection: The nitro-acetanilide intermediate is hydrolyzed, usually under acidic or basic conditions, to yield the final nitroaniline product. google.com

Anhydrous conditions have also been shown to improve yields and reduce by-products during the nitration of fluoroanilines. google.com Using an anhydrous system with a minimal excess of nitric acid can lead to a cleaner reaction and a high-purity product. google.com

Electrophilic Nitration Conditions and Reagents

Electrophilic nitration is a fundamental step in the synthesis of nitroanilines. The choice of nitrating agent and reaction conditions is crucial for controlling the reaction's selectivity and yield.

A standard and widely used nitrating agent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and minimize side product formation.

Alternative nitrating agents can also be employed, sometimes offering milder conditions or different selectivity. These can include:

Ceric Ammonium Nitrate (CAN): This reagent can promote highly chemo- and regioselective ortho-nitration of aniline carbamates under mild and neutral conditions. Current time information in Bangalore, IN. While not a direct nitration of a free aniline, this highlights the use of protecting groups to direct nitration.

Iron(III) Nitrate (Fe(NO₃)₃·9H₂O): This has been used for the ortho-nitration of aniline derivatives and can be a cost-effective and less hazardous alternative to traditional methods. lookchem.com

tert-Butyl Nitrite (B80452) (TBN): This reagent can be used for the regioselective ring nitration of N-alkyl anilines, typically yielding N-nitroso N-alkyl nitroanilines which can then be converted to the desired nitroaniline. scirp.org

The reaction conditions for nitration can be summarized in the following table:

| Nitrating Agent | Catalyst/Solvent | Temperature | Key Features |

| HNO₃ / H₂SO₄ | Sulfuric Acid | 0-10 °C | Standard, strong nitrating conditions. google.com |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile (B52724) | Room Temperature | Mild, ortho-selective for protected anilines. Current time information in Bangalore, IN.chemicalbook.com |

| Iron(III) Nitrate (Fe(NO₃)₃·9H₂O) | Acetonitrile | 90 °C | Ortho-selective for phenols, applicable to anilines. Current time information in Bangalore, IN. |

| tert-Butyl Nitrite (TBN) | Acetonitrile | 80 °C | For N-alkyl anilines, proceeds via N-nitrosamine. scirp.org |

Chemo- and Regioselective Nitration

The primary challenge in the synthesis of this compound is achieving the correct regiochemistry. The position of the incoming nitro group is directed by the existing substituents on the aniline ring. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. This can lead to a mixture of products, including a significant amount of the meta-nitro isomer. google.comchemistrysteps.com

To overcome this, the amino group is often protected, for example, as an acetanilide. The acetyl group moderates the activating effect of the amino group and, due to its steric bulk, favors para-substitution. chemistrysteps.com

In the context of a disubstituted aniline like 3-bromo-4-fluoroaniline (B1273062), the directing effects of both the bromine and fluorine atoms must be considered. Both are halogens and are ortho-, para-directing deactivators. libretexts.org The fluorine atom is more electronegative but a poorer leaving group, while bromine is less deactivating. Their combined influence, along with the protected amino group, will determine the final position of the nitro group.

Fluorination Approaches in Aniline Synthesis

Incorporating a fluorine atom into an aromatic ring can be achieved through several methods, each with its own advantages and limitations.

Direct Fluorination Methods

Direct fluorination of anilines or their precursors using elemental fluorine (F₂) is generally a challenging and often unselective method. wikipedia.org It is highly exothermic and can lead to a mixture of mono- and polysubstituted products, as well as degradation of the starting material. Due to these difficulties, direct fluorination is less commonly employed for the synthesis of specific isomers like this compound.

More controlled direct fluorination can sometimes be achieved using specialized reagents:

| Fluorinating Agent | Substrate Type | Conditions | Notes |

| Elemental Fluorine (F₂) | Anilines | Controlled, often low temp. | Generally unselective, high reactivity. wikipedia.org |

| N-Fluorobenzenesulfonimide | 4-bromoaniline | Controlled | Can be used for direct fluorination. nih.gov |

| Bis(tert-butylcarbonyloxy)iodobenzene / HF-pyridine | Anilides | Metal-free | Provides para-fluorination. libretexts.org |

Indirect Fluorination via Diazotization-Fluorination

A more common and reliable method for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction . nih.govnih.gov This reaction involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the aryl fluoride (B91410). nih.govaip.org

The general steps of the Balz-Schiemann reaction are:

Diazotization: The aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) or tetrafluoroboric acid (HBF₄), to form a diazonium salt.

Formation of Tetrafluoroborate: The diazonium salt is then treated with a source of tetrafluoroborate ions (BF₄⁻), often from HBF₄, to precipitate the diazonium tetrafluoroborate salt.

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is heated, leading to the release of nitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of the aryl fluoride.

Modifications to the classic Balz-Schiemann reaction exist, such as using other counterions like hexafluorophosphates (PF₆⁻) or performing the reaction in ionic liquids to improve yields and safety. nih.gov Another approach involves conducting the diazotization directly in liquid hydrogen fluoride. nih.gov

Sequential Functionalization Protocols

The order in which the bromo, fluoro, and nitro groups are introduced onto the aniline ring is paramount for the successful synthesis of this compound.

Order of Introduction for Substituents

A plausible synthetic route for this compound would likely start with an aniline derivative that already contains one or two of the required substituents.

Route 1: Starting with 4-Fluoroaniline

Bromination of 4-Fluoroaniline: The first step would be the bromination of 4-fluoroaniline. The amino group is a strong ortho-, para-director, and the fluorine is also an ortho-, para-director. The bromine would be directed to the position ortho to the amino group and meta to the fluorine, yielding 3-bromo-4-fluoroaniline.

Nitration of 3-Bromo-4-Fluoroaniline: The subsequent nitration of 3-bromo-4-fluoroaniline would be the critical step. To control the regioselectivity, the amino group would likely be protected as an acetanilide. The directing effects of the bromo and fluoro groups (both ortho-, para-directing) and the acetamido group (ortho-, para-directing) would need to be carefully considered to favor the introduction of the nitro group at the 5-position. The acetamido group is a stronger activator than the halogens and would likely direct the nitro group to its para position, which is already occupied by the fluorine. The position ortho to the acetamido group and meta to both halogens (the 5-position) would be the next most likely site for substitution.

Deprotection: Finally, hydrolysis of the acetanilide would yield the target compound, this compound.

Route 2: Starting with a Nitroaniline

Starting with a nitroaniline and then introducing the halogens is also a possibility. For example, starting with 3-fluoro-4-nitroaniline (B181641) and then performing bromination. However, the nitro group is a strong deactivator and a meta-director, which could make subsequent electrophilic substitutions more challenging and affect the regiochemical outcome.

Based on the directing effects of the substituents, the most logical and likely successful pathway involves the initial synthesis of 3-bromo-4-fluoroaniline followed by a controlled nitration.

Protecting Group Strategies for Amine Functionality

In the synthesis of this compound, protecting the amine group of the starting material, such as 2-bromo-5-fluoroaniline (B94856), is a key strategy to control the regioselectivity of the subsequent nitration reaction. google.com Without a protecting group, direct nitration can lead to undesired isomers and oxidation byproducts.

One common approach involves the acetylation of the amine group to form an acetanilide. google.com This is typically achieved by reacting the aniline with acetic anhydride. google.comgoogle.com The acetyl group is an effective protecting group that deactivates the aromatic ring to a lesser extent than the amino group itself, while still directing the incoming nitro group to the desired position. A patent discloses a process where 2-bromo-5-fluoroaniline is first reacted with an amino protecting reagent before nitration. google.com After the nitration step, the protecting group is removed by hydrolysis to yield the final product. google.com

Another protecting group strategy involves the use of a sulfonyl group. While less common for this specific synthesis, sulfonyl groups are known to be robust protecting groups for amines.

A patent describes a multi-step industrial process that includes acetylation, nitration with fuming nitric acid, and subsequent hydrolysis to achieve a purity of over 98%. This highlights the practical application and importance of protecting group strategies in achieving high-purity this compound.

Optimization of Synthetic Pathways

The optimization of synthetic pathways for this compound is crucial for improving reaction efficiency, increasing yield, and ensuring high purity of the final product. This involves a systematic approach to screening reaction conditions and employing various purification techniques.

Reaction Condition Screening (Temperature, Solvent, Catalyst)

Temperature: Temperature control is a critical parameter in the synthesis of this compound, particularly during the nitration step. A patent for the synthesis of 2-bromo-5-fluoro-4-nitroaniline (B1526599) specifies that the nitration reaction is preferably carried out at a temperature between -20°C and 40°C, with a more preferred range of -10°C to 10°C. google.com Another example demonstrates the nitration of 2-bromo-5-fluoroaniline by adding it to concentrated sulfuric acid and then adding concentrated nitric acid dropwise while maintaining the internal temperature at 0°C to 5°C. google.com This careful temperature control is essential to manage the exothermic nature of the reaction and to minimize the formation of byproducts.

Solvent: The choice of solvent can significantly influence the outcome of the synthesis. In the bromination of anilines, a mixture of acetonitrile and water has been used. thieme-connect.com For the nitration step, concentrated sulfuric acid is commonly employed as both a solvent and a catalyst. google.com In some procedures, acetic anhydride is used as the solvent during nitration. google.com The solvent's polarity and its ability to dissolve reactants and stabilize intermediates are key factors in its selection.

Catalyst: Catalysts are employed to enhance the rate and selectivity of reactions. In the context of synthesizing precursors, copper-catalyzed bromination of anilines has been explored. thieme-connect.com For instance, the bromination of 2-nitroaniline (B44862) has been tested using CuSO₄·5H₂O as a catalyst. thieme-connect.com The development of a scalable process for a related compound, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, utilized tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a phase transfer catalyst (PTC) in the oxetane (B1205548) ring closure step. nih.gov

Yield and Purity Enhancement Techniques

Several techniques are employed to enhance the yield and purity of this compound.

Controlled Reagent Addition: The slow, dropwise addition of nitrating agents, such as concentrated nitric acid, is a common practice to control the reaction temperature and minimize side reactions. google.com

Recrystallization: After the reaction is complete, the crude product is often purified by recrystallization. A patent describes recrystallizing the crude product from isopropanol (B130326) to obtain 2-bromo-5-fluoro-4-nitroaniline with high purity (99.2%). google.com

Chromatography: While not always used in large-scale production, column chromatography can be a valuable tool for purifying small batches of the compound and for isolating it from complex reaction mixtures.

pH Adjustment: In some procedures, adjusting the pH of the reaction mixture is a crucial step for product isolation and purification. For instance, after nitration, the reaction mixture is often poured into ice water and the pH is adjusted to precipitate the product. tsijournals.com

A Chinese patent reports a synthesis method for 2-bromo-5-fluoro-4-nitroaniline with a high reaction yield and product purity. google.com Another patent describes a method for preparing 2-bromo-4-fluoroacetanilide where the use of hydrobromic acid instead of bromine for bromination significantly reduces the formation of the di-bromo impurity, thereby improving the yield of the desired product by 5-10%. google.com

Scalability Considerations for Research Applications

The scalability of a synthetic route is a critical factor for its practical application in research, where varying quantities of a compound may be required. A scalable process should be robust, safe, and economically viable, even when the reaction volume is increased.

For the synthesis of related nitroaniline derivatives, scalable processes have been successfully developed. For instance, a scalable two-step process for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a potent antibiotic, was demonstrated at a 100 g scale with high yield and purity. nih.gov This process was designed to be low-cost and free of protecting groups. nih.gov

Similarly, the development of scalable processes for N-methyl-3-bromo-5-methyl pyrazole (B372694) has been described, highlighting the importance of optimizing routes for larger-scale synthesis. acs.org The challenges in scaling up often relate to heat transfer, mixing, and the safe handling of reagents.

Comparative Analysis of Synthetic Routes (Efficiency, Sustainability)

A comparative analysis of the different synthetic routes to this compound is essential for selecting the most optimal pathway based on efficiency and sustainability.

The choice of reagents and reaction conditions also plays a significant role in efficiency. The use of milder and more selective reagents can lead to cleaner reactions with fewer byproducts, simplifying the purification process.

Sustainability: The sustainability of a synthetic route is assessed based on its environmental impact, which includes factors like the use of hazardous reagents, the generation of waste, and energy consumption. Green chemistry principles are increasingly being applied to the design of synthetic routes to minimize their environmental footprint.

For instance, a method for synthesizing 4'-(bromomethyl)-2-cyanobiphenyl was developed using visible light to initiate the reaction and a H₂O₂/HBr system as the bromine source, which is considered a greener approach. acs.org The use of water as a solvent, where possible, and the development of catalytic processes that minimize the use of stoichiometric reagents are also key aspects of sustainable synthesis.

A patent for preparing 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772) highlights a process that reduces the use of concentrated sulfuric acid, thereby saving costs and reducing waste. google.com Similarly, avoiding the use of toxic intermediates, as demonstrated in a multi-step synthesis of 2-bromo-5-fluoro-4-nitroaniline, is a significant step towards a more sustainable process.

Chemical Reactivity and Transformation Pathways of 3 Bromo 4 Fluoro 5 Nitroaniline

Cross-Coupling Reactions on the Bromo Substituent

The carbon-bromine bond in 3-bromo-4-fluoro-5-nitroaniline is a primary site for the formation of new carbon-carbon and carbon-nitrogen bonds via transition-metal-catalyzed cross-coupling reactions. The reactivity in these transformations is influenced by the electronic environment of the aromatic ring.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex. rsc.org For this compound, the bromo substituent serves as the leaving group in the catalytic cycle. The electron-withdrawing nitro group can deactivate the aromatic ring, yet it also helps to stabilize potential anionic intermediates formed during the reaction. The fluorine atom, through its inductive effect, can also modulate the electronic properties of the ring, influencing the efficiency of the coupling reaction. This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position.

Table 1: Example of Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst | Product |

|---|

Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira coupling reaction is an effective method for the synthesis of alkynyl-substituted arenes from aryl halides and terminal alkynes, typically using a palladium catalyst and a copper co-catalyst. beilstein-journals.org This reaction is generally tolerant of various functional groups, including nitro and amino groups, making it suitable for the functionalization of this compound. beilstein-journals.org The bromine atom at the 3-position can be selectively coupled with a terminal alkyne to introduce an alkynyl moiety, a valuable functional group in medicinal chemistry and materials science. beilstein-journals.org

Table 2: Example of Sonogashira Coupling

| Reactant A | Reactant B | Catalyst System | Product |

|---|

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.netnih.gov This reaction is a versatile tool for synthesizing substituted anilines and other N-aryl compounds. acs.org The bromo group of this compound can react with a primary or secondary amine in the presence of a suitable palladium catalyst and a base to yield a diaminonitrobenzene derivative. The choice of ligand for the palladium catalyst is often crucial for achieving high yields, especially with electronically deactivated aryl halides. researchgate.net

Table 3: Example of Buchwald-Hartwig Amination

| Reactant A | Reactant B | Catalyst System | Product |

|---|

Other Transition-Metal Catalyzed Coupling Reactions

In addition to the aforementioned reactions, the bromo substituent on this compound can potentially participate in other transition-metal-catalyzed cross-coupling reactions. These include:

Heck Reaction: For the formation of a carbon-carbon double bond by coupling with an alkene. ustc.edu.cn

Stille Coupling: Involving the reaction with an organotin compound.

Negishi Coupling: Utilizing an organozinc reagent to form a new carbon-carbon bond. ustc.edu.cn

Ullmann Condensation: A copper-catalyzed reaction for the formation of biaryl ethers or diarylamines, though it often requires harsh conditions. ustc.edu.cn

The applicability of these reactions depends on the specific reaction conditions and the compatibility of the functional groups present on the substrate.

Nucleophilic Aromatic Substitution (SNAr) at Reactive Sites

The presence of a strongly electron-withdrawing nitro group ortho and para to the halogen atoms activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr).

Displacement of Halogens by Nucleophiles

In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. For this compound, both the fluorine and bromine atoms can potentially be displaced. The nitro group at the 5-position is para to the fluorine at the 4-position and ortho to the bromine at the 3-position, thereby activating both sites for nucleophilic attack.

Generally, in SNAr reactions on polyhalogenated aromatic systems activated by a nitro group, fluorine is a better leaving group than bromine due to the higher electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial nucleophilic attack. Therefore, it is expected that nucleophiles will preferentially displace the fluorine atom at the 4-position. A wide variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed in these reactions.

Table 4: Example of Nucleophilic Aromatic Substitution (SNAr)

| Reactant | Nucleophile | Product |

|---|

Influence of Nitro Group on SNAr Reactivity

The presence of a nitro group (—NO2) profoundly influences the reactivity of the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgsemanticscholar.org The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic substitution. wikipedia.orgsemanticscholar.org This activation is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group is positioned to activate the locations of the fluorine and bromine atoms for displacement by nucleophiles.

The SNAr mechanism typically proceeds via an addition-elimination pathway, where the nucleophile first attacks the electron-deficient carbon atom bearing a leaving group to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net The stability of this complex is enhanced by the presence of electron-withdrawing groups like the nitro group, which can delocalize the negative charge. wikipedia.org Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. researchgate.net

In the context of this compound, the fluorine atom at the 4-position is generally a better leaving group than the bromine atom at the 3-position in SNAr reactions. This is due to the higher electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. researchgate.net The rate of nucleophilic attack increases with the increasing electronegativity of the halogen. wikipedia.org Therefore, nucleophilic substitution reactions on this substrate are expected to preferentially occur at the 4-position, leading to the displacement of the fluoride (B91410) ion.

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a key functional handle that can be readily transformed into an amino group, opening up a wide array of synthetic possibilities. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. youtube.com

Catalytic Hydrogenation to Amino Functionality

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups to their corresponding amines. commonorganicchemistry.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), in the presence of hydrogen gas. commonorganicchemistry.comorganic-chemistry.org The reaction is generally clean and high-yielding. For this compound, catalytic hydrogenation would be expected to selectively reduce the nitro group to an amino group, affording 3-bromo-4-fluoro-1,5-phenylenediamine.

A significant consideration in the catalytic hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the halogen substituents are also replaced by hydrogen. The choice of catalyst and reaction conditions is crucial to minimize this side reaction. For instance, Raney nickel is often used for substrates where dehalogenation of aromatic halides is a concern. commonorganicchemistry.com

| Reaction | Reagents and Conditions | Product | Notes |

| Reduction of nitro group | H2, Pd/C | Amino group | A common and efficient method for nitro group reduction. commonorganicchemistry.com |

| Reduction of nitro group | Raney Nickel, H2 | Amino group | Often preferred for substrates susceptible to dehalogenation. commonorganicchemistry.com |

Selective Chemical Reduction Methods

In addition to catalytic hydrogenation, several chemical reducing agents can selectively reduce the nitro group in the presence of other sensitive functional groups. These methods are particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or undesired side reactions.

Commonly used reagents for the selective reduction of nitroarenes include:

Tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid (HCl): This is a classic and reliable method for the reduction of aromatic nitro compounds. acsgcipr.orgcommonorganicchemistry.com The reaction is generally carried out in a protic solvent like ethanol. This method is known for its high chemoselectivity, often leaving other reducible groups such as carbonyls, nitriles, and esters intact. stackexchange.com

Iron (Fe) powder in the presence of an acid, such as acetic acid or hydrochloric acid: This is another widely used method that is often milder than SnCl2/HCl. youtube.com

Sodium dithionite (B78146) (Na2S2O4): This reagent is effective for the reduction of nitro groups and is often used in aqueous or mixed aqueous-organic solvent systems.

These methods provide valuable alternatives for the synthesis of 3-bromo-4-fluoro-1,5-phenylenediamine from this compound, especially when precise control over the reaction's chemoselectivity is required.

| Reducing Agent | Typical Conditions | Selectivity |

| Tin(II) chloride (SnCl2) | HCl, Ethanol | High chemoselectivity for the nitro group. acsgcipr.orgstackexchange.com |

| Iron (Fe) | Acetic acid or HCl | Mild and selective for the nitro group. youtube.com |

| Sodium Dithionite (Na2S2O4) | Aqueous/Organic solvent | Effective for nitro group reduction. |

Formation of Hydrazine (B178648) and Azo Derivatives

The reduction of the nitro group can be controlled to yield intermediates other than the amine. Partial reduction can lead to the formation of nitroso and hydroxylamine (B1172632) derivatives. Under specific conditions, these intermediates can react further to form hydrazine or azo compounds.

The formation of hydrazine derivatives from nitroanilines is less common but can be achieved through controlled reduction. For instance, (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine is a known compound. bldpharm.com

Azo compounds are characterized by the -N=N- linkage and are often colored. They can be synthesized through the coupling of a diazonium salt with an activated aromatic ring. Alternatively, condensation reactions involving nitroso and amino groups can also lead to azo derivatives. The synthesis of azo compounds from nitroaniline derivatives is a known transformation. researchgate.net

Reactions Involving the Amino Group

The primary amino group of this compound is a versatile functional group that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of this compound.

Diazotization and Subsequent Transformations (e.g., Sandmeyer reactions)

One of the most important reactions of primary aromatic amines is diazotization, which involves the treatment of the amine with a source of nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4), at low temperatures (0–5 °C). libretexts.org This reaction converts the amino group into a diazonium salt (Ar-N2+X-).

Aryl diazonium salts are highly valuable synthetic intermediates because the diazonium group is an excellent leaving group (as N2 gas) and can be readily replaced by a wide range of nucleophiles. libretexts.orgmasterorganicchemistry.com This class of reactions, particularly those employing copper(I) salts as catalysts, is known as the Sandmeyer reaction. libretexts.orgresearchgate.net

For this compound, diazotization would yield the corresponding 3-bromo-4-fluoro-5-nitrophenyldiazonium salt. This intermediate can then be subjected to various Sandmeyer and related reactions to introduce a variety of substituents at the position of the original amino group.

Examples of Sandmeyer and Related Reactions:

| Reaction | Reagent(s) | Product Functional Group |

| Sandmeyer Reaction | CuCl/HCl | -Cl |

| Sandmeyer Reaction | CuBr/HBr | -Br |

| Sandmeyer Reaction | CuCN/KCN | -CN |

| Schiemann Reaction | HBF4, then heat | -F |

| Hydroxylation | H2O, H+, heat | -OH |

| Reduction | H3PO2 | -H |

These transformations allow for the strategic replacement of the amino group in this compound with a variety of other functional groups, further highlighting its role as a versatile building block in organic synthesis. The presence of multiple electron-withdrawing groups on the aromatic ring can, however, affect the stability of the diazonium salt, sometimes leading to lower yields in subsequent reactions. google.com

Acylation and Sulfonylation of the Amine

The primary amino group (-NH₂) in this compound is the most nucleophilic site and readily undergoes acylation and sulfonylation reactions. These transformations are crucial for protecting the amine, modifying the electronic properties of the molecule, or introducing new functional handles for further derivatization.

Acylation: The reaction with acylating agents, such as acyl chlorides or anhydrides, in the presence of a base (e.g., pyridine, triethylamine) converts the aniline (B41778) to the corresponding amide. For instance, treatment with acetyl chloride would yield N-(3-bromo-4-fluoro-5-nitrophenyl)acetamide. This reaction is generally high-yielding. The resulting N-acylsulfonamides are versatile intermediates in organic and medicinal chemistry. researchgate.net

Sulfonylation: Similarly, the amine can be sulfonylated using sulfonyl chlorides, like p-toluenesulfonyl chloride (TsCl), in the presence of a base. This reaction produces the corresponding sulfonamide, for example, N-(3-bromo-4-fluoro-5-nitrophenyl)-4-methylbenzenesulfonamide. The sulfonamide group is a key pharmacophore in many therapeutic agents. researchgate.net One-pot methods for the sulfonylation and subsequent acylation of primary arylamines have been developed, offering an efficient route to N-acylsulfonamides under solvent-free conditions. researchgate.net

| Reaction Type | Reagent Example | Base | Expected Product |

| Acylation | Acetyl chloride (CH₃COCl) | Pyridine | N-(3-bromo-4-fluoro-5-nitrophenyl)acetamide |

| Acylation | Benzoyl chloride (C₆H₅COCl) | Triethylamine | N-(3-bromo-4-fluoro-5-nitrophenyl)benzamide |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Pyridine | N-(3-bromo-4-fluoro-5-nitrophenyl)-4-methylbenzenesulfonamide |

| Sulfonylation | Methanesulfonyl chloride (MsCl) | Triethylamine | N-(3-bromo-4-fluoro-5-nitrophenyl)methanesulfonamide |

Condensation Reactions for Heterocyclic Ring Formation

The structure of this compound, containing both an amino and a nitro group, is well-suited for the synthesis of heterocyclic compounds, particularly those containing fused rings like benzimidazoles. The typical strategy involves the reduction of the nitro group to a second amino group, creating an ortho-phenylenediamine derivative, which is a key precursor for many heterocycles.

The synthetic pathway would be:

Reduction of the Nitro Group: The nitro group at the C5 position can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride (SnCl₂/HCl), iron in acetic acid (Fe/CH₃COOH), or catalytic hydrogenation (H₂/Pd-C). This transformation yields 3-bromo-4-fluoro-benzene-1,5-diamine.

Cyclocondensation: The resulting diamine can then undergo condensation with a variety of reagents to form a five-membered heterocyclic ring.

Reacting with a carboxylic acid (or its derivative, like an aldehyde or orthoester) under acidic conditions leads to the formation of a substituted benzimidazole.

Reaction with cyanogen (B1215507) bromide (CNBr) or thiophosgene (B130339) (CSCl₂) can yield aminobenzimidazoles or benzimidazole-thiones, respectively.

The use of substituted nitroanilines as precursors is a common strategy for creating libraries of bis-heterocyclic compounds for applications in medicinal chemistry. nih.gov The nucleophilic character of the amino group also allows it to participate in condensation reactions that form the basis for constructing various heterocyclic systems, a cornerstone in the synthesis of compounds with potential antitumor properties. ub.eduamazonaws.com

| Step | Reagent(s) | Intermediate/Product | Heterocycle Formed |

| 1. Reduction | SnCl₂ / HCl | 3-Bromo-4-fluorobenzene-1,5-diamine | N/A |

| 2. Condensation | Formic Acid (HCOOH) | 6-Bromo-7-fluorobenzimidazole | Benzimidazole |

| 2. Condensation | Acetic Anhydride (B1165640) ((CH₃CO)₂) | 2-Methyl-6-bromo-7-fluorobenzimidazole | Benzimidazole |

| 2. Condensation | Benzaldehyde (C₆H₅CHO) | 2-Phenyl-6-bromo-7-fluorobenzimidazole | Benzimidazole |

Electrophilic Aromatic Substitution Patterns

Further substitution on the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is challenging due to the presence of multiple deactivating groups. However, understanding the regioselectivity is key to predicting the outcome of such reactions if forced under harsh conditions.

Regioselectivity Induced by Existing Substituents

The position of any new electrophilic attack is determined by the cumulative directing effects of the four existing substituents. There are two unsubstituted positions on the ring: C2 and C6.

Amino Group (-NH₂ at C1): This is a powerful activating group and an ortho, para-director. It strongly directs incoming electrophiles to the C2, C6 (ortho), and C4 (para) positions. Since C4 is already substituted, it directs towards C2 and C6.

Nitro Group (-NO₂ at C5): This is a very strong deactivating group and a meta-director. It directs incoming electrophiles to positions C1 and C3, which are occupied.

Bromo Group (-Br at C3): Like fluorine, bromine is a deactivating ortho, para-director. masterorganicchemistry.com It directs towards C2 (ortho) and C4 (para, occupied).

Derivatization Strategies for Advanced Molecular Architectures

This compound serves as a scaffold that can be elaborated into more complex molecules through sequential reactions targeting its functional groups and the aromatic core.

Design of Complex Aromatic Systems

The strategic derivatization of this compound allows for the construction of advanced molecular architectures. The distinct reactivity of the amine and nitro groups enables orthogonal chemical modifications.

A common strategy involves:

Amine Modification: The primary amine can be acylated or sulfonylated as described in section 3.4.2. This not only adds a new molecular fragment but also transforms the directing effect of the nitrogen substituent from a strongly activating amino group to a moderately deactivating amide or a strongly deactivating sulfonamide group, which can influence subsequent reactions.

Nitro Group Reduction and Derivatization: The nitro group can be reduced to an amine, which opens up a vast array of chemical possibilities. The newly formed amine can be diazotized and converted into various other functional groups (e.g., -OH, -CN, -I) via Sandmeyer reactions, or it can be used in coupling reactions or further heterocycle formations. nih.gov

Nucleophilic Aromatic Substitution (SₙAr): While electrophilic substitution is difficult, the electron-deficient nature of the ring, enhanced by the nitro group, makes it a candidate for nucleophilic aromatic substitution. The fluorine atom at C4, being para to the activating amino group and ortho to the deactivating nitro group, is a potential site for displacement by strong nucleophiles under specific conditions.

This step-wise functionalization allows for the programmed assembly of complex structures, a technique widely used in the combinatorial synthesis of libraries of drug-like molecules. nih.gov For instance, related nitroanilines are used as platforms to build bis-heterocyclic systems by sequentially modifying the substituents on the carbocyclic ring. nih.gov

Scaffold Diversity Generation

The strategic functionalization of the this compound core is pivotal for generating molecular diversity, a cornerstone of modern medicinal chemistry and materials science. The distinct reactivity of its substituents—the amino, bromo, fluoro, and nitro groups—allows for a programmed and selective series of chemical transformations. This multifunctional platform enables the synthesis of a wide array of derivatives and complex heterocyclic systems.

The generation of scaffold diversity from this compound and analogous structures hinges on several key reaction pathways. The nitro group can be readily reduced to an amine, which then opens up a vast number of potential reactions, such as acylation, sulfonylation, and participation in cyclization reactions to form heterocycles. evitachem.com The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. Furthermore, the fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). nih.gov

This multi-faceted reactivity allows for the systematic construction of combinatorial libraries of compounds where different regions of the core scaffold are modified. nih.gov For instance, the sequential or orthogonal modification of these functional groups enables the creation of large sets of molecules with varied three-dimensional shapes, electronic properties, and functionalities, which is essential for screening and identifying new biologically active agents or materials with desired properties.

Transformation Pathways for Library Synthesis

The generation of diverse molecular scaffolds from precursors like this compound relies on a toolkit of reliable and high-yielding chemical reactions. These transformations target the specific functional groups on the aniline ring to build complexity and introduce a variety of substituents.

One of the most common initial steps involves the reduction of the nitro group to an aniline. This transformation is typically achieved with high efficiency using reagents like tin(II) chloride or catalytic hydrogenation. evitachem.com The resulting diamine is a key intermediate for building fused heterocyclic systems, such as benzimidazoles. nih.gov

The bromine atom serves as a key anchor point for diversification through cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings are routinely employed to introduce new aryl, alkyl, or alkynyl groups at this position, significantly expanding the structural landscape.

Nucleophilic aromatic substitution (SNAr) of the fluorine atom is another powerful strategy. The presence of the strongly electron-withdrawing nitro group para to the fluorine activates it towards substitution by various nucleophiles, including amines, alcohols, and thiols. nih.gov This allows for the introduction of a wide range of side chains and functional groups.

The table below summarizes key transformation pathways used to generate scaffold diversity from substituted nitroanilines.

| Functional Group Targeted | Reaction Type | Reagents/Conditions | Resulting Moiety | Reference |

| Nitro Group | Reduction | SnCl₂·2H₂O, or H₂/Pd-C | Amino Group | evitachem.comnih.gov |

| Amino Group | Acylation / Cyclization | Acid Chlorides, Anhydrides | Amides, Benzimidazoles | nih.gov |

| Bromo Group | Cross-Coupling | Pd Catalysts, Boronic Acids | Bi-aryl Systems | |

| Fluoro Group | Nucleophilic Aromatic Substitution (SNAr) | Amines (e.g., Piperidine), DMSO | Substituted Anilines | nih.gov |

Examples of Synthesized Compound Classes

The application of these transformation strategies to this compound and related building blocks has led to the successful synthesis of several important classes of compounds, particularly those with applications in medicinal chemistry.

Bis-Heterocycles: Combinatorial libraries of bis-heterocyclic compounds have been synthesized using a solid-phase approach starting from substituted nitroanilines. nih.gov For example, anilines can be reacted with fluoronitrobenzene derivatives, followed by reduction of the nitro group and subsequent cyclization to form benzimidazoles. Further modifications can be made to introduce other heterocyclic rings, such as thiazoles, creating complex molecular architectures. nih.gov

Substituted Benzimidazoles: These compounds are a common target in drug discovery. The synthesis often involves the reaction of a phenylenediamine precursor, generated from the reduction of a nitroaniline, with an aldehyde or carboxylic acid derivative. The substituents on the starting aniline ring (bromo, fluoro) are carried through the synthesis, providing points for further diversification.

Pharmaceutical Intermediates: Halogenated nitroanilines are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, 2-Bromo-5-fluoro-4-nitroaniline (B1526599) is a precursor in the scalable production of CFTR modulators like Tezacaftor. The specific arrangement of functional groups is crucial for the subsequent synthetic steps that build the final complex drug molecule.

The following table showcases examples of compound classes that can be generated from functionalized aniline scaffolds.

| Starting Scaffold Type | Key Transformations | Resulting Compound Class | Significance | Reference |

| Dichloro-fluoro-nitrobenzene | Nucleophilic Substitution, Reduction, Cyclization | bis-Heterocycles (Benzimidazole-Thiazoles) | Library synthesis for screening | nih.gov |

| Bromo-fluoro-nitroaniline | Reduction, Acylation/Cyclization | Substituted Benzimidazoles | Kinase inhibitor scaffolds | acs.org |

| Bromo-fluoro-nitroaniline | Multi-step synthesis | CFTR Modulator Precursors | Advanced pharmaceutical intermediates |

Advanced Spectroscopic and Structural Elucidation Studies of 3 Bromo 4 Fluoro 5 Nitroaniline

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. upi.edu

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. upi.edu The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 3-Bromo-4-fluoro-5-nitroaniline, the key functional groups are the amine (NH₂), nitro (NO₂), carbon-fluorine (C-F), and carbon-bromine (C-Br) bonds, as well as the substituted benzene (B151609) ring.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3500-3300 cm⁻¹ region. The nitro group (NO₂) typically exhibits strong, characteristic absorptions corresponding to asymmetric and symmetric stretching vibrations, generally found near 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C-F and C-Br stretching vibrations are expected in the fingerprint region, with the C-F stretch typically appearing as a strong band in the 1350-1150 cm⁻¹ range and the C-Br stretch at lower wavenumbers, usually between 650-550 cm⁻¹. instanano.comscispace.com

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. bruker.com While FT-IR is sensitive to polar bonds, Raman spectroscopy is more effective for non-polar and symmetric bonds, providing a more complete vibrational analysis.

In the FT-Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is often more intense than in the IR spectrum. The vibrations of the aromatic ring system, particularly the C=C stretching modes between 1620-1550 cm⁻¹, are also typically strong in the Raman spectrum. nih.govnih.gov This technique is valuable for confirming the assignments made from the FT-IR spectrum and for observing vibrations that may be weak or inactive in the infrared. nih.gov

The assignment of vibrational modes is based on the comparison of experimental spectra with data from similar molecules and theoretical calculations. nih.govresearchgate.net The presence of multiple substituents (bromo, fluoro, nitro, and amino groups) on the aniline (B41778) ring influences the exact position and intensity of the vibrational bands due to electronic and steric effects.

Below is a table summarizing the expected vibrational frequencies for the key functional groups of this compound based on characteristic absorption and scattering regions for substituted anilines and nitrobenzenes. instanano.comscispace.comnih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Asymmetric & Symmetric Stretching | 3500 - 3300 | FT-IR, FT-Raman |

| Aromatic C-H Stretching | 3100 - 3000 | FT-IR, FT-Raman |

| NO₂ Asymmetric Stretching | 1550 - 1500 | FT-IR |

| Aromatic C=C Stretching | 1620 - 1550 | FT-IR, FT-Raman |

| N-H Bending (Scissoring) | 1650 - 1580 | FT-IR |

| NO₂ Symmetric Stretching | 1360 - 1320 | FT-IR, FT-Raman |

| C-N Stretching | 1342 - 1266 | FT-IR |

| C-F Stretching | 1350 - 1150 | FT-IR |

| C-Br Stretching | 650 - 550 | FT-IR, FT-Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic region of the spectrum is of particular interest. The molecule has two chemically non-equivalent protons on the benzene ring.

The chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, which deshields nearby protons, shifting their signals downfield (to a higher ppm value). The amino group is a strong electron-donating group, causing an upfield shift. The halogens (bromine and fluorine) are electron-withdrawing through induction but can be weakly donating through resonance. The proton ortho to the nitro group and meta to the amino group would be expected at the furthest downfield position. The other proton, positioned between the amino and fluoro groups, would be influenced by competing effects. Furthermore, spin-spin coupling between the fluorine atom and the adjacent proton (³JH-F) and between the two aromatic protons (⁴JH-H) would result in complex splitting patterns for these signals. The amine (NH₂) protons would typically appear as a broad singlet. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. bhu.ac.in A proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, one for each carbon atom in the benzene ring, as they are all in unique chemical environments.

The chemical shifts of the carbon atoms are determined by the attached substituents. oregonstate.edu

C-NH₂: The carbon atom bonded to the electron-donating amino group will be shielded and appear at a relatively upfield position compared to an unsubstituted benzene carbon.

C-NO₂: The carbon attached to the strongly electron-withdrawing nitro group will be significantly deshielded and appear at a downfield position.

C-Br and C-F: The carbons bonded to the halogens will also have their chemical shifts influenced by the electronegativity of the halogen. The C-F bond will result in a large downfield shift and will also exhibit splitting due to carbon-fluorine coupling (¹JC-F), which is typically very large. oregonstate.educhemicalbook.com The C-Br bond has a less pronounced effect on the chemical shift compared to fluorine.

The expected chemical shift ranges for the substituted aromatic carbons are presented in the table below. bhu.ac.inoregonstate.edu

| Carbon Atom | Substituent | Expected Chemical Shift Range (ppm) |

| C1 | -NH₂ | 140 - 150 |

| C2 | -H | 100 - 120 |

| C3 | -Br | 105 - 125 |

| C4 | -F | 150 - 165 (split by F) |

| C5 | -NO₂ | 140 - 155 |

| C6 | -H | 110 - 130 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 NMR spectroscopy is a powerful tool for the structural analysis of organofluorine compounds due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus. For this compound, the ¹⁹F NMR spectrum is expected to exhibit a single resonance for the fluorine atom attached to the aromatic ring.

The chemical shift (δ) of this fluorine signal is influenced by the electronic environment created by the surrounding substituents. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating effect of the amino group, will deshield the fluorine nucleus. The precise chemical shift would be determined by the cumulative electronic effects of these groups. Typically, for a fluorine atom on a benzene ring, the chemical shift can be expected in the range of -100 to -150 ppm relative to a standard reference such as CFCl₃.

Furthermore, the fluorine signal will likely appear as a complex multiplet due to spin-spin coupling with the neighboring aromatic protons. The magnitude of these coupling constants (J-values) provides valuable information about the connectivity of the molecule. For instance, a ³J(H,F) coupling (through three bonds) is typically observed between the fluorine and the proton at the C6 position, while a ⁴J(H,F) coupling (through four bonds) might be seen with the proton at the C2 position.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value/Pattern |

|---|---|

| Chemical Shift (δ) | -100 to -150 ppm |

| Multiplicity | Doublet of doublets or more complex multiplet |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton and carbon signals in a molecule as complex as this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be expected between the two aromatic protons, confirming their adjacent relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of the carbon signals for the two protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning the quaternary (non-protonated) carbons. For instance, the aromatic protons would show correlations to the carbon atoms bearing the bromine, fluorine, nitro, and amino groups, thus confirming their positions relative to the protons. The protons of the amino group might also show correlations to the adjacent carbon atoms.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Expected Key Correlations |

|---|---|

| COSY | Cross-peak between the two aromatic protons. |

| HSQC | Correlations between each aromatic proton and its directly attached carbon. |

Mass Spectrometry for Molecular Composition

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for determining the precise elemental composition of a molecule. For this compound (C₆H₄BrFN₂O₂), HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak, which would be of nearly equal intensity. This distinctive pattern is a strong indicator of the presence of a single bromine atom in the molecule.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

|---|---|---|

| [M]⁺ | 233.9494 | 235.9474 |

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion of this compound would undergo fragmentation upon ionization. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). The presence of the bromine atom would also lead to characteristic fragmentation, such as the loss of a bromine radical. The relative abundance of the fragment ions would depend on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Table 4: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Plausible Neutral Loss |

|---|---|

| [M-NO₂]⁺ | NO₂ |

| [M-Br]⁺ | Br |

| [M-HBr]⁺ | HBr |

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry

While no published crystal structure for this compound is currently available, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry.

Determination of Crystal System and Space Group

The first step in a single-crystal XRD analysis is the determination of the unit cell parameters and the crystal system. Based on the molecular structure of this compound, it is likely to crystallize in one of the common crystal systems for organic molecules, such as monoclinic or orthorhombic. The space group, which describes the symmetry elements within the crystal lattice, would also be determined from the diffraction pattern. This information is fundamental to solving the complete crystal structure. The arrangement of the molecules in the crystal lattice would be influenced by intermolecular interactions such as hydrogen bonding (involving the amino and nitro groups) and halogen bonding (involving the bromine and fluorine atoms).

Table 5: List of Chemical Compounds

| Compound Name |

|---|

Bond Lengths, Bond Angles, and Torsional Angles

A definitive understanding of the molecular geometry of this compound would be achieved through single-crystal X-ray diffraction studies or theoretical calculations. These analyses would provide precise measurements of the distances between bonded atoms (bond lengths), the angles formed by three connected atoms (bond angles), and the dihedral angles that describe the conformation of the molecule (torsional angles).

Table 1: Hypothetical Bond Lengths, Bond Angles, and Torsional Angles for this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-Br | Data not available |

| C-F | Data not available |

| C-N (nitro) | Data not available |

| C-N (amino) | Data not available |

| N-O (nitro) | Data not available |

| C-C (aromatic) | Data not available |

| Bond Angles (°) | |

| C-C-Br | Data not available |

| C-C-F | Data not available |

| C-C-N (nitro) | Data not available |

| C-C-N (amino) | Data not available |

| O-N-O | Data not available |

| Torsional Angles (°) |

This table is illustrative and awaits experimental or computational data for this compound.

Crystal Packing and Unit Cell Parameters

Table 2: Hypothetical Crystal Packing and Unit Cell Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

This table represents the type of data that would be obtained from single-crystal X-ray diffraction analysis.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain insights into close contacts, including hydrogen bonds and halogen bonds, which govern the crystal packing.

Table 3: Hypothetical Quantification of Close Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | Data not available |

| H···O/O···H | Data not available |

| H···F/F···H | Data not available |

| H···Br/Br···H | Data not available |

| Br···O/O···Br | Data not available |

| C···H/H···C | Data not available |

This table is a template for the quantitative results that would be derived from a Hirshfeld surface analysis.

Hirshfeld surface maps (such as d_norm, shape index, and curvedness) and 2D fingerprint plots would offer a visual representation of the intermolecular interactions. These visualizations would highlight the specific donor-acceptor pairs involved in hydrogen bonding (e.g., N-H···O) and halogen bonding (e.g., C-Br···O), revealing the intricate network that holds the molecules together in the crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) and the corresponding molar extinction coefficients (ε) are characteristic of a molecule's chromophores and electronic structure.

For this compound, the presence of the nitroaniline chromophore is expected to result in strong absorption bands in the UV-Vis region. The exact positions and intensities of these bands would be influenced by the bromo and fluoro substituents and the solvent used for the measurement.

Table 4: Hypothetical UV-Vis Absorption Data for this compound in a Specified Solvent

| λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|---|---|

| Data not available | Data not available | Data not available |

This table would be populated with experimental data from UV-Vis spectroscopic analysis.

Correlation with Electronic Structure

The electronic structure of this compound is characterized by a significant redistribution of electron density across the aromatic ring, a consequence of the competing electronic effects of the attached functional groups. The amino (-NH₂) group is a potent activating group, donating electron density to the ring through resonance (+R effect). Conversely, the nitro (-NO₂) group is a strong deactivating group, withdrawing electron density via both resonance (-R effect) and inductive (-I effect) mechanisms. The halogen substituents, bromine and fluorine, exhibit a dual nature; they are inductively withdrawing (-I effect) due to their high electronegativity but can donate electron density through resonance (+R effect) via their lone pairs. In the case of halogens, the inductive effect typically outweighs the resonance effect.

This complex interplay of electronic effects dictates the molecule's reactivity and is directly reflected in its spectroscopic signatures. Advanced spectroscopic techniques provide an empirical window into this electronic architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The chemical shifts of the aromatic protons are highly sensitive to the electron density at their respective carbon atoms. The two remaining aromatic protons on the ring would be expected to show distinct signals. The proton situated between the amino and nitro groups would likely experience the most significant deshielding effects from the adjacent electron-withdrawing nitro group and the inductively withdrawing halogens, resulting in a downfield chemical shift. The other proton would also be in a complex electronic environment, and its precise chemical shift would depend on the balance of the donating effect of the amine and the withdrawing effects of the surrounding groups.

¹³C NMR: The carbon chemical shifts would similarly reflect the electron-donating and withdrawing properties of the substituents. The carbon atom bonded to the nitro group would be significantly deshielded, appearing at a low field. Conversely, the carbons ortho and para to the amino group would experience some shielding, though this effect would be modulated by the strong deactivating nature of the other substituents. The carbon atoms attached to the fluorine and bromine atoms would also exhibit characteristic chemical shifts influenced by the electronegativity and resonance effects of the halogens.

Vibrational (Infrared) Spectroscopy:

The infrared (IR) spectrum of this compound would be characterized by absorption bands corresponding to the vibrational modes of its functional groups.

N-H Stretching: The amino group would exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The precise position of these bands can be indicative of hydrogen bonding.

N-O Stretching: The nitro group would show strong, distinct asymmetric and symmetric stretching bands, usually found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The electron-donating amino group can influence the position of these bands.

C-X Stretching: The C-F and C-Br stretching vibrations would also be present, though they can sometimes be more challenging to assign definitively in a complex aromatic system.

Mass Spectrometry:

The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern. The molecular ion peak would be expected at its calculated molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the nitro group (as NO₂ or NO) and potentially the halogen atoms.

UV-Visible Spectroscopy:

The UV-Visible spectrum is directly related to the electronic transitions within the molecule. Substituted anilines typically exhibit absorption bands arising from π → π* transitions within the benzene ring. The presence of the amino group (an auxochrome) and the nitro group (a chromophore) would be expected to cause a significant bathochromic (red) shift of these absorption bands compared to unsubstituted aniline. This is due to the extension of the conjugated system and the charge-transfer interactions between the electron-donating amino group and the electron-withdrawing nitro group.

Data Tables

Due to the absence of specific experimental data in the searched literature, the following tables are predictive and based on the analysis of similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-NH₂ | - | ~145-150 |

| C2-H | ~7.0-7.5 | ~115-120 |

| C3-Br | - | ~110-115 |

| C4-F | - | ~150-155 (with C-F coupling) |

| C5-NO₂ | - | ~140-145 |

| C6-H | ~7.5-8.0 | ~120-125 |

Table 2: Key Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | ~3450-3500 |

| N-H Symmetric Stretch | ~3350-3400 |

| N-O Asymmetric Stretch | ~1520-1550 |

| N-O Symmetric Stretch | ~1330-1360 |

| C-F Stretch | ~1200-1250 |

| C-Br Stretch | ~550-650 |

Computational and Theoretical Investigations of 3 Bromo 4 Fluoro 5 Nitroaniline

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure

DFT has become a powerful tool in quantum chemistry for modeling the electronic structure of molecules. It allows for the accurate calculation of various molecular properties, including optimized geometries and charge distributions.

Optimized Geometries and Conformational Analysis

A full geometric optimization of 3-Bromo-4-fluoro-5-nitroaniline using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would be the first step in a computational study. This would yield the most stable three-dimensional arrangement of the atoms by minimizing the total electronic energy. Key parameters such as bond lengths, bond angles, and dihedral angles defining the molecular framework would be determined. For instance, one would expect the C-Br, C-F, C-N, and N-O bond lengths, as well as the bond angles within the benzene (B151609) ring and of the substituents, to be calculated. Conformational analysis would also be important, particularly concerning the orientation of the amino (-NH2) and nitro (-NO2) groups relative to the benzene ring.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C3-Br | Data N/A | C2-C3-C4 | Data N/A |

| C4-F | Data N/A | C3-C4-C5 | Data N/A |

| C5-N(O2) | Data N/A | C4-C5-C6 | Data N/A |

| C1-N(H2) | Data N/A | C5-C6-C1 | Data N/A |

Note: This table is for illustrative purposes only. Specific data for this compound is not available in the searched literature.

Charge Distribution and Atomic Partial Charges

Understanding the distribution of electron density within the molecule is key to predicting its reactivity. DFT calculations can determine the partial charges on each atom (e.g., using Mulliken population analysis or Natural Bond Orbital analysis). In this compound, the electronegative fluorine, bromine, and oxygen atoms are expected to carry negative partial charges, while the carbon and hydrogen atoms would likely have positive partial charges. The nitrogen atoms' charges would depend on their bonding environment. This charge distribution map is fundamental for identifying electrophilic and nucleophilic sites within the molecule.

Table 2: Hypothetical Atomic Partial Charges of this compound (Illustrative)